Ethyl vinyl ether

Description

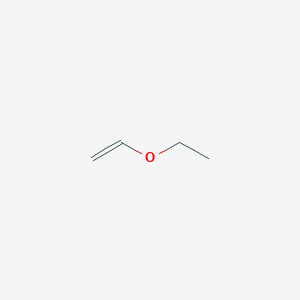

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethenoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-5-4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKIXWOMBXYWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O, Array | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-37-4 | |

| Record name | Poly(ethyl vinyl ether) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3029609 | |

| Record name | [(Ethenyl)oxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vinyl ethyl ether appears as a clear colorless low-boiling liquid (35-36 °C) with an ether-like odor. Flash point below -50 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air., Liquid, Clear colorless liquid with an ether-like odor; Boiling point = 36 deg C; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethene, ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20878 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

96 °F at 760 mmHg (USCG, 1999), 35.5 °C, 36 °C | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

less than -50 °F (USCG, 1999), < -50 °F (< -46 °C) /closed cup/ | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 7800 mg/L at 25 °C, In water, 10000 mg/L at 37 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol; miscible in ether, Solubility in water, g/l at 15 °C: 8.3 (slightly soluble) | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.7589 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7589 at 20 °C, Relative density (water = 1): 0.8 | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

511.0 [mmHg], 515 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 56 | |

| Record name | Ethyl vinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20878 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid, Ether-like odor | |

CAS No. |

109-92-2, 25104-37-4 | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, ethoxy-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025104374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl vinyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [(Ethenyl)oxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl vinyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethene, ethoxy-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VINYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6235C9592H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-175 °F (USCG, 1999), -115.8 °C, -115 °C | |

| Record name | VINYL ETHYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vinyl ethyl ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VINYL ETHYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Ethyl Vinyl Ether: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental chemical properties of ethyl vinyl ether (EVE), a versatile building block in organic synthesis. This document provides a detailed overview of its physical and chemical characteristics, reactivity, and key applications, with a focus on its utility in complex molecule synthesis.

Core Chemical and Physical Properties

This compound (IUPAC name: ethoxyethene) is the simplest enol ether that exists as a liquid at room temperature.[1] Its unique structure, featuring an electron-rich double bond conjugated with an ether oxygen, imparts a high degree of reactivity, making it a valuable reagent in a multitude of organic transformations.[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O | [1] |

| Molar Mass | 72.107 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.753 g/mL at 25 °C | [3] |

| Melting Point | -116 °C | [1] |

| Boiling Point | 33 °C | [1] |

| Solubility in Water | 8.3 g/L at 15 °C | [1] |

| Refractive Index | n20/D 1.376 | [3] |

| Flash Point | -45 °C | [3] |

| Autoignition Temperature | 202 °C | [1] |

Reactivity and Synthetic Applications

The alkene portion of this compound is highly reactive and participates in a wide array of chemical reactions.[1] It is prone to polymerization, can act as a protecting group for alcohols, engages in cycloaddition reactions, and can be deprotonated to form a useful nucleophile.[1]

Protection of Alcohols

This compound is widely used to protect hydroxyl groups in multi-step syntheses.[4] In the presence of a catalytic amount of acid, it reacts with alcohols to form a mixed acetal, known as an α-ethoxyethyl (EE) ether.[1][5] This protecting group is stable to basic conditions, organometallic reagents, and various oxidizing and reducing agents.[6][7] Deprotection is readily achieved under mild acidic conditions.[5]

Objective: To protect a primary alcohol using this compound.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.5 eq)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS) (0.05 eq)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of the primary alcohol in anhydrous dichloromethane, add pyridinium p-toluenesulfonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Add this compound dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the protected alcohol.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. youtube.com [youtube.com]

- 7. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

ethyl vinyl ether IUPAC name, CAS number, and molecular structure

An In-Depth Technical Guide to Ethyl Vinyl Ether

This guide provides core technical information on this compound, a significant compound in organic synthesis and polymer chemistry. It is intended for researchers, scientists, and professionals in drug development who require precise and well-structured data.

Chemical Identity

The systematically correct and preferred IUPAC name for this compound is Ethoxyethene [1][2]. It is also referred to by other names such as ethoxyethylene and vinyl ethyl ether[1][3][4].

Physicochemical Data

The fundamental quantitative properties of this compound are summarized in the table below for ease of reference.

| Property | Value | References |

| CAS Number | 109-92-2 | [2][5][6][7] |

| Molecular Formula | C₄H₈O | [3][4][7][8][9] |

| Molecular Weight | 72.11 g/mol | [4][8] |

Molecular Structure

This compound is an organic compound with the chemical formula CH₃CH₂OCH=CH₂.[1][2][5] It is the simplest enol ether that remains liquid at room temperature and consists of an ethyl group and a vinyl group linked by an oxygen atom.[2][5]

Caption: Molecular structure of Ethoxyethene (this compound).

References

- 1. This compound: Chemical properties and uses_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 99%, stabilized | Fisher Scientific [fishersci.ca]

- 5. This compound Uses | CAS no. 109-92-2 | Connect Chemicals [connectchemicals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. longchangchemical.com [longchangchemical.com]

- 9. This compound [stenutz.eu]

An In-depth Technical Guide to the Synthesis of Ethyl Vinyl Ether from Acetylene and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl vinyl ether from acetylene (B1199291) and ethanol (B145695), a process of significant industrial and academic importance. The core of this synthesis is the Reppe vinylation, a base-catalyzed reaction that offers a direct route to this valuable monomer and synthetic building block. This document details the underlying reaction mechanisms, compares various catalytic systems and reaction conditions through quantitative data, and provides detailed experimental protocols. Furthermore, it includes essential safety information for handling acetylene, a key but hazardous reactant in this process.

Reaction Overview and Mechanism

The synthesis of this compound from acetylene and ethanol is an example of a nucleophilic addition to an alkyne. The reaction, developed by Walter Reppe, involves the activation of ethanol by a strong base to form an ethoxide ion, which then attacks the acetylene triple bond. The resulting vinyl anion is subsequently protonated by another ethanol molecule, regenerating the ethoxide catalyst and yielding the final product, this compound.[1][2]

The overall reaction is as follows:

HC≡CH + CH₃CH₂OH --(Base Catalyst)--> CH₂=CHOCH₂CH₃

The reaction is typically catalyzed by alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH), or alkali metal alkoxides, like potassium ethoxide (CH₃CH₂OK).[3] The choice of catalyst and reaction conditions significantly impacts the reaction's efficiency and safety.

Reaction Pathway Diagram

The following diagram illustrates the base-catalyzed mechanism for the vinylation of ethanol with acetylene.

Caption: Base-catalyzed nucleophilic addition of ethanol to acetylene.

Catalysts and Reaction Conditions

The synthesis of this compound can be carried out under various conditions, primarily differing in pressure and the type of catalyst used (homogeneous or heterogeneous).[3]

-

High-Pressure Process: This method, often employing a homogeneous catalyst like potassium hydroxide or potassium ethoxide in an autoclave, is characterized by high reaction rates and conversions. However, it necessitates specialized high-pressure equipment and carries significant safety risks associated with handling acetylene under pressure.[3][4]

-

Atmospheric Pressure, Homogeneous Catalyst: This approach improves safety by avoiding high-pressure acetylene. While it can achieve high output, the conversion rates are generally lower than in the high-pressure process.[3]

-

Atmospheric Pressure, Heterogeneous Catalyst: Utilizing a solid catalyst, such as potassium hydroxide supported on lime, simplifies product separation and refining. This method, however, may suffer from lower output and a shorter catalyst lifespan.[3]

Comparison of Synthesis Parameters

The following table summarizes quantitative data from various reported syntheses, highlighting the impact of different catalysts and conditions on reaction outcomes.

| Catalyst | Pressure | Temperature (°C) | Ethanol:Acetylene Ratio (molar) | Conversion (%) | Yield (%) | Reference |

| Potassium Hydroxide | Atmospheric | 180 | Vapor Phase | ~70 (product concentration) | Not Reported | [3] |

| Potassium Hydroxide | Atmospheric | 160-200 | 1.6:1 to 3.5:1 | 79.2 - 93.3 | Not Reported | [4] |

| Sodium Metal | 15-20 atm | 150-160 | Excess Ethanol | Not Reported | >95 | US1959927A |

| Potassium Hydroxide | 15-20 atm | 150 | Excess Propanol (analogous) | Not Reported | ~80 | US1959927A |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound under both high-pressure and atmospheric-pressure conditions.

High-Pressure Synthesis in an Autoclave

This protocol is adapted from historical high-yield preparations and should only be performed by trained personnel with appropriate high-pressure equipment.

Materials:

-

Anhydrous Ethanol

-

Potassium Hydroxide (KOH) or Sodium Metal (Na)

-

Acetylene Gas

-

High-pressure stirred autoclave with gas inlet, pressure gauge, and thermocouple

Procedure:

-

Catalyst Preparation: A solution of the catalyst in anhydrous ethanol is prepared. For example, dissolve a catalytic amount of KOH in a larger volume of anhydrous ethanol.

-

Reactor Setup: The ethanolic catalyst solution is charged into the autoclave. The reactor is then sealed and purged with an inert gas, such as nitrogen, to remove any air.

-

Reaction: The autoclave is heated to the desired temperature (e.g., 150-160°C). Acetylene is then introduced into the reactor, and the pressure is maintained within a specific range (e.g., 15-20 atm). The reaction mixture is stirred continuously.

-

Monitoring: The reaction is monitored by observing the uptake of acetylene. The reaction is considered complete when acetylene is no longer consumed.

-

Workup and Purification: After cooling the reactor to room temperature, the excess pressure is carefully vented. The liquid product mixture is then removed from the autoclave. The crude this compound is purified by fractional distillation.

Atmospheric Pressure Synthesis

This method offers a safer alternative to the high-pressure procedure.

Materials:

-

Absolute Ethanol

-

Potassium Hydroxide (KOH)

-

Acetylene Gas

-

Three-neck round-bottom flask equipped with a gas inlet tube, a reflux condenser, and a mechanical stirrer.

-

Heating mantle

Procedure:

-

Catalyst Preparation: A suspension of powdered KOH in absolute ethanol is prepared in the reaction flask.

-

Reaction Setup: The flask is heated to a temperature of approximately 180°C with vigorous stirring. A steady stream of acetylene gas is bubbled through the hot ethanolic suspension.

-

Product Collection: The product, this compound, along with unreacted ethanol, will distill from the reaction mixture. The vapors are passed through the reflux condenser and collected in a receiving flask cooled in an ice bath.

-

Purification: The collected distillate, which is a mixture of this compound and ethanol, is purified by fractional distillation to separate the lower-boiling this compound (boiling point: 36°C) from ethanol (boiling point: 78°C).

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: From reaction setup to final product characterization.

Safety Considerations for Handling Acetylene

Acetylene is a highly flammable and unstable gas that can decompose explosively, especially under pressure.[5][6] Strict adherence to safety protocols is mandatory.

-

Pressure Limitation: Pure acetylene should never be used at pressures exceeding 15 psig (1 atm gauge pressure) due to the risk of explosive decomposition.[6]

-

Cylinder Handling: Acetylene is typically supplied dissolved in a solvent (like acetone) within a porous mass inside the cylinder. Cylinders must always be stored and used in an upright position to prevent the solvent from reaching the valve.[1][6]

-

Materials Compatibility: Do not use copper, silver, or mercury or their alloys in contact with acetylene, as they can form explosive acetylides. Use approved steel or stainless steel piping and fittings.[5]

-

Ventilation: All work with acetylene should be conducted in a well-ventilated area or a fume hood to prevent the accumulation of flammable gas mixtures.[7]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a flame-resistant lab coat, and appropriate gloves, should be worn.[5]

-

Emergency Preparedness: Ensure that a fire extinguisher suitable for gas fires is readily available and that personnel are trained in its use.[8]

Conclusion

The Reppe synthesis remains a cornerstone for the production of this compound from acetylene and ethanol. The choice between high-pressure and atmospheric-pressure processes depends on the desired scale, available equipment, and safety considerations. While high-pressure methods offer superior conversion rates, atmospheric-pressure syntheses provide a safer alternative for laboratory-scale work. Careful selection of the catalyst and meticulous control of reaction parameters are crucial for optimizing the yield and purity of the final product. Given the hazardous nature of acetylene, a thorough understanding and implementation of safety protocols are of paramount importance for any researcher undertaking this synthesis.

References

- 1. hsseworld.com [hsseworld.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. US3370095A - Preparation of vinyl ethers - Google Patents [patents.google.com]

- 5. safety.charlotte.edu [safety.charlotte.edu]

- 6. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]

- 7. gasandsupply.com [gasandsupply.com]

- 8. nexair.com [nexair.com]

An In-depth Technical Guide to the Mechanism of Acid-Catalyzed Hydrolysis of Ethyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism governing the acid-catalyzed hydrolysis of ethyl vinyl ether. The content delves into the core principles of the reaction, supported by quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, reaction kinetics, and the development of acid-labile drug delivery systems.

Core Reaction Mechanism

The acid-catalyzed hydrolysis of this compound proceeds through a well-established multi-step mechanism. The reaction is characterized by its first-order dependence on both the concentration of this compound and the hydronium ion.[1][2] Furthermore, it exhibits general acid catalysis, meaning that any proton donor in the solution can participate in the rate-determining step.[1][2]

The reaction mechanism can be summarized in three key steps:

-

Rate-Determining Protonation: The reaction is initiated by the protonation of the β-carbon of the vinyl group by an acid catalyst (HA). This is the slowest step in the reaction and is therefore the rate-determining step.[1][2] This protonation results in the formation of a resonance-stabilized carbocation intermediate.

-

Rapid Hydration: A water molecule then acts as a nucleophile, rapidly attacking the carbocation. This step leads to the formation of a protonated hemiacetal.

-

Deprotonation and Decomposition: The protonated hemiacetal is then deprotonated by a water molecule or the conjugate base of the acid catalyst (A⁻) to form a hemiacetal. This hemiacetal is unstable and rapidly decomposes to yield the final products: acetaldehyde (B116499) and ethanol.

Evidence supporting this mechanism includes the observation of a significant solvent isotope effect (kH+/kD+ > 1) and the incorporation of a single deuterium (B1214612) atom into the methyl group of the acetaldehyde product when the reaction is conducted in D₂O.[1][2]

Visualizing the Reaction Pathway

The signaling pathway for the acid-catalyzed hydrolysis of this compound can be visualized as follows:

Caption: Acid-catalyzed hydrolysis of this compound proceeds via a rate-determining protonation.

Quantitative Kinetic Data

The rate of hydrolysis is significantly influenced by the nature of the acid catalyst. The following table summarizes key quantitative data for the reaction.

| Catalyst | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Solvent Isotope Effect (kH/kD) |

| Hydronium Ion (H₃O⁺) | 2.99 | 2.95 |

| Formic Acid | 6.8 x 10⁻² | 6.8 |

| Acetic Acid | 3.90 x 10⁻⁵ | 4.9 |

Note: The entropy of activation for the hydronium ion-catalyzed reaction is -11 cal. deg.⁻¹ mole⁻¹.[3]

Experimental Protocols

Kinetic Analysis using UV-Vis Spectrophotometry

The kinetics of the acid-catalyzed hydrolysis of this compound can be conveniently monitored by UV-Vis spectrophotometry by observing the disappearance of the vinyl ether absorption band.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or dioxane) to ensure miscibility with the aqueous acid solution.

-

Prepare aqueous solutions of the desired acid catalyst (e.g., HCl, H₂SO₄, acetic acid) at the desired concentration. The ionic strength of the solutions should be kept constant using an inert salt like NaCl if comparing different buffer solutions.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to monitor the absorbance in the range of 200-230 nm, as this compound exhibits a strong absorption in this region.

-

Equilibrate the acid solution in a quartz cuvette to the desired reaction temperature (e.g., 25°C) within the spectrophotometer's thermostatted cell compartment.

-

Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette and mix rapidly.

-

Record the absorbance at regular time intervals.

-

-

Data Analysis:

-

The observed first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be equal to -k_obs.

-

The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the acid catalyst.

-

Workflow for UV-Vis Kinetic Analysis

Caption: Workflow for the kinetic analysis of this compound hydrolysis using UV-Vis spectrophotometry.

In-situ Monitoring by ¹H NMR Spectroscopy

¹H NMR spectroscopy provides a powerful tool for monitoring the hydrolysis reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a deuterated solvent (e.g., D₂O) containing a known concentration of an acid catalyst. An internal standard (e.g., TMS or a non-reactive compound with a distinct signal) can be added for quantitative analysis.

-

-

NMR Data Acquisition:

-

Acquire a series of ¹H NMR spectra at regular time intervals. It is crucial to ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for accurate quantification.

-

-

Data Analysis:

-

Integrate the signals corresponding to the vinyl protons of this compound and the aldehydic proton of acetaldehyde.

-

The concentration of the reactant and product at each time point can be determined by comparing the integral of their respective signals to the integral of the internal standard.

-

Plot the concentration of this compound versus time to determine the reaction rate and order.

-

This in-depth guide provides a foundational understanding of the acid-catalyzed hydrolysis of this compound, equipping researchers with the necessary knowledge to investigate and utilize this important reaction in their respective fields.

References

- 1. The hydrolysis of this compound. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. The hydrolysis of this compound. Part II. Solvent isotope effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

spectroscopic data analysis for ethyl vinyl ether (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of ethyl vinyl ether using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize these methods for structural elucidation and compound identification. This document outlines the data obtained from each method, presents detailed experimental protocols, and illustrates the logical workflows involved in spectroscopic analysis.

Introduction to this compound

This compound (EVE) is an organic compound with the chemical formula CH₃CH₂OCH=CH₂. It is a colorless, volatile liquid and the simplest enol ether that is liquid at room temperature.[1] EVE is a valuable building block in organic synthesis and is used as a monomer for the production of polyvinyl ethers.[1] Its structure, containing both an ethyl group and a vinyl group attached to an oxygen atom, gives rise to a characteristic spectroscopic fingerprint that is readily analyzed by NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound displays distinct signals for the protons of the ethyl and vinyl groups. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, and the coupling constants (J) in Hertz (Hz) provide information about the connectivity of neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -OCH=CH ₂ (geminal) | 3.95 | Doublet of Doublets (dd) | J = 6.8, 1.6 | 1H |

| -OCH=CH ₂ (trans) | 4.14 | Doublet of Doublets (dd) | J = 14.4, 1.6 | 1H |

| -OCH =CH₂ | 6.43 | Doublet of Doublets (dd) | J = 14.4, 6.8 | 1H |

| -O-CH ₂-CH₃ | 3.72 | Quartet (q) | J = 7.2 | 2H |

| -O-CH₂-CH ₃ | 1.27 | Triplet (t) | J = 7.2 | 3H |

Data sourced from multiple references.[2][3]

The vinyl protons exhibit a complex splitting pattern (dd) due to geminal, cis, and trans couplings. The ethyl group shows a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.[2]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -O-C H=CH₂ | 151.8 |

| -OCH=C H₂ | 86.2 |

| -O-C H₂-CH₃ | 63.5 |

| -O-CH₂-C H₃ | 14.6 |

Data sourced from multiple references.[2][4]

The downfield shift of the C=O carbon is characteristic of enol ethers. The terminal vinyl carbon is more shielded.[2]

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra of volatile liquids like this compound require careful sample preparation.

Materials and Equipment:

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pasteur pipette

-

Volumetric flask

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical.[5][6] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[5]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Sample Volume: Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically 4-5 cm).[6]

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized to obtain sharp, symmetrical peaks. This can be done manually or automatically.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal-to-noise.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve sensitivity.[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of this compound shows characteristic absorption bands for the C=C double bond, the C-O ether linkage, and the C-H bonds.

Table 3: IR Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| =C-H stretch | ~3100-3000 | Vinyl C-H stretching |

| C-H stretch (sp³) | ~2980-2850 | Alkyl C-H stretching |

| C=C stretch | ~1620 | Alkene C=C stretching |

| C-O-C stretch | 1220, 850 | Ether C-O stretching (two bands for alkyl vinyl ethers)[8] |

Data sourced from multiple references.[8][9]

The presence of two distinct bands for the C-O-C stretch is a key feature for alkyl vinyl ethers.[8]

Experimental Protocol for IR Spectroscopy

For a volatile liquid like this compound, a thin film method is commonly employed.

Materials and Equipment:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Desiccator for storing salt plates

Procedure:

-

Prepare the Salt Plates: Ensure the salt plates are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.

-

Apply the Sample: Place a single drop of this compound onto the surface of one salt plate using a Pasteur pipette.[10]

-

Form a Thin Film: Place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.[10]

-

Acquire the Spectrum:

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum (of the empty spectrometer).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone) and return them to the desiccator.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Mass Spectral Data

In electron ionization (EI) mass spectrometry, this compound is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak and several fragment ion peaks.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 72 | 46.3 | [M]⁺ (Molecular Ion) |

| 44 | 98.9 | [CH₃CHO]⁺ |

| 43 | 99.9 | [C₂H₃O]⁺ |

| 29 | 62.5 | [C₂H₅]⁺ |

| 27 | 51.8 | [C₂H₃]⁺ |

Data sourced from multiple references.[11][12]

The base peak (most intense) is observed at m/z 43. The molecular ion peak at m/z 72 confirms the molecular weight of this compound (72.11 g/mol ).[1][11]

Experimental Protocol for Mass Spectrometry

For a volatile compound like this compound, a direct injection or gas chromatography-mass spectrometry (GC-MS) approach can be used.

Materials and Equipment:

-

Mass spectrometer with an appropriate ion source (e.g., Electron Ionization)

-

Sample introduction system (e.g., direct injection port, GC)

-

Syringe for liquid sample injection

Procedure:

-

Sample Introduction:

-

Direct Injection: A small amount of the liquid sample is drawn into a syringe and injected directly into the heated inlet of the mass spectrometer, where it is vaporized.

-

GC-MS: The sample is injected into a gas chromatograph, which separates it from any impurities. The separated compound then elutes directly into the ion source of the mass spectrometer. This is the preferred method for complex mixtures.

-

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.[13]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Interpretation and Workflow

The data from these three spectroscopic techniques are complementary and together provide a comprehensive structural analysis of this compound. The following diagrams illustrate the logical relationships and experimental workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hnl18_sln.html [ursula.chem.yale.edu]

- 3. Solved b.) Below is the 'H NMR spectrum of ethyl vinyl | Chegg.com [chegg.com]

- 4. This compound(109-92-2) 13C NMR [m.chemicalbook.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. 1D liquid-state NMR experiments [researchpark.spbu.ru]

- 8. IR spectrum: Ethers [quimicaorganica.org]

- 9. This compound(109-92-2) IR Spectrum [chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. This compound | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethene, ethoxy- [webbook.nist.gov]

- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Reactivity of the C=C Bond in Ethyl Vinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl vinyl ether (EVE), with the formula CH₂=CHOCH₂CH₃, is a versatile and highly reactive enol ether. The presence of the electron-donating ethoxy group directly attached to the carbon-carbon double bond significantly influences its electronic structure, making the C=C bond electron-rich and highly susceptible to a variety of chemical transformations. This high reactivity has established this compound as a valuable building block in organic synthesis, polymer chemistry, and the development of novel pharmaceuticals.

This technical guide provides a comprehensive overview of the reactivity of the C=C bond in this compound, focusing on the core reaction classes: electrophilic additions, cationic polymerization, cycloaddition reactions, and radical reactions. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate a deeper understanding and practical application of its chemistry.

Core Reactivity of the C=C Bond

The reactivity of the C=C bond in this compound is predominantly governed by the mesomeric effect of the adjacent oxygen atom. The lone pairs of electrons on the oxygen atom are delocalized into the π-system of the double bond, increasing the electron density, particularly at the β-carbon. This polarization makes the double bond highly nucleophilic and prone to attack by electrophiles.

Electrophilic Addition Reactions

The electron-rich nature of the C=C bond in this compound makes it highly susceptible to electrophilic attack. These reactions typically proceed via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate.

Acid-Catalyzed Hydration

In the presence of an acid catalyst, this compound readily undergoes hydration to form acetaldehyde (B116499) and ethanol.[1][2] The reaction is initiated by the protonation of the β-carbon of the C=C bond, leading to a highly stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water, followed by deprotonation to yield a hemiacetal, which rapidly hydrolyzes to the final products. The rate-determining step is the initial proton transfer from the acid to the substrate.[1]

Reaction Mechanism: Acid-Catalyzed Hydration

References

ethyl vinyl ether as a versatile building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl vinyl ether (EVE), with the chemical formula CH₃CH₂OCH=CH₂, is a highly reactive and versatile organic compound.[1] As the simplest enol ether that is liquid at room temperature, its dual functionality, comprising an electron-rich vinyl group and an ether moiety, makes it an invaluable reagent and monomer in a multitude of synthetic applications.[1][2] This guide explores the core applications of this compound in organic synthesis, focusing on its role in cycloaddition reactions, as a protecting group, and in polymerization, providing detailed experimental protocols and data for the modern researcher.

Physicochemical and Reactivity Profile

This compound is a colorless, volatile, and extremely flammable liquid characterized by a distinct ether-like odor.[2][3] Its high reactivity stems from the electron-donating nature of the ethoxy group, which polarizes the carbon-carbon double bond, making it susceptible to electrophilic attack and a willing participant in various pericyclic reactions.[2] The compound is stable under basic conditions but readily hydrolyzes in the presence of aqueous acid to form acetaldehyde (B116499) and ethanol.[4] It is also prone to self-polymerization, which can be initiated by heat, light, or acid catalysts, necessitating the addition of stabilizers for storage.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O | [5] |

| Molar Mass | 72.11 g·mol⁻¹ | [5] |

| Appearance | Colorless liquid | [5] |

| Density | 0.753 g/cm³ | [6] |

| Boiling Point | 33 °C (91 °F; 306 K) | [5] |

| Melting Point | -116 °C (-177 °F; 157 K) | [5] |

| Solubility in Water | 8.3 g/L at 15 °C | [5] |

| Flash Point | -46 °C (-51 °F) | [7] |

| Autoignition Temp. | 202 °C (396 °F; 475 K) | [5] |

| Refractive Index | 1.376 | [7] |

| Stabilizer | Typically 0.1% KOH or N,N-Diethylaniline | [3] |

Key Applications in Organic Synthesis

One of the most frequent applications of this compound in multistep synthesis is the protection of hydroxyl groups. Alcohols react with EVE under acidic catalysis to form a 1-ethoxyethyl (EE) acetal, which is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and strong bases.[4][6]

The protection reaction is typically catalyzed by acids such as p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS).[4] Deprotection is conveniently achieved under mild acidic conditions, regenerating the original alcohol.[4][6]

References

- 1. This compound Uses | CAS no. 109-92-2 | Connect Chemicals [connectchemicals.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. This compound | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: Chemical properties and uses_Chemicalbook [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. longchangchemical.com [longchangchemical.com]

- 7. gelest.com [gelest.com]

Ethyl Vinyl Ether: A Historical and Technical Guide for the Modern Researcher

An In-depth Technical Guide on the Enduring Utility of Ethyl Vinyl Ether as a Chemical Reagent

For researchers, scientists, and professionals in drug development, a deep understanding of versatile chemical reagents is paramount. This compound (EVE), a seemingly simple molecule, boasts a rich history, transitioning from an early anesthetic to an indispensable tool in modern organic synthesis. This technical guide provides a comprehensive overview of its historical context, key reactions with detailed experimental protocols, and its application in the synthesis of complex molecules.

A Historical Overview: From Anesthetic to Essential Reagent

This compound first entered the scientific landscape in the early 20th century, not as a synthetic workhorse, but as a potential anesthetic. Early studies in the 1930s and 1940s explored its efficacy, noting its rapid induction and emergence from anesthesia.[1] However, its use in this capacity was short-lived due to the development of superior, less flammable halogenated ethers.[2]

The true value of this compound for the synthetic chemist began to be realized with the development of industrial-scale synthesis methods, most notably the Reppe process, which involves the base-catalyzed reaction of acetylene (B1199291) with ethanol.[3] This made the compound readily available for exploration in a variety of chemical transformations. Its unique reactivity, stemming from the electron-rich double bond, opened doors for its use as a protecting group, a monomer in polymerization, and a versatile partner in cycloaddition reactions.

Key Applications in Organic Synthesis

This compound's utility in organic synthesis is multifaceted. The following sections detail its most significant applications, complete with experimental protocols and quantitative data.

Protection of Alcohols

One of the most common applications of this compound is the protection of alcohols as their 1-ethoxyethyl (EE) ethers. This protection is advantageous due to its ease of introduction under mild acidic conditions and its stability to a wide range of non-acidic reagents. The EE group can be readily cleaved under mild aqueous acidic conditions.[4]

Experimental Protocol: Protection of a Primary Alcohol

-

Reaction: R-OH + CH2=CHOEt → R-O-CH(CH3)OEt

-

Reagents: A solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (CH2Cl2) is cooled to 0 °C. This compound (3.0-5.0 equiv) is added, followed by a catalytic amount of a mild acid, such as pyridinium (B92312) p-toluenesulfonate (PPTS) (0.05-0.1 equiv).

-

Procedure: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

-

Quantitative Data: Yields for this reaction are typically high, often exceeding 95%.[4]

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyridinium p-toluenesulfonate (PPTS) | CH2Cl2 | Room Temp. | 2-6 | >95 | [4] |

| p-Toluenesulfonic acid (p-TsOH) | CH2Cl2 | 0 to Room Temp. | 1-4 | High | [5] |

| Trifluoroacetic acid (TFA) | CH2Cl2 | 0 | 0.5-2 | High | [5] |

Experimental Protocol: Deprotection of a 1-Ethoxyethyl (EE) Ether

-

Reaction: R-O-CH(CH3)OEt + H2O (H+) → R-OH + CH3CHO + EtOH

-

Reagents: The EE-protected alcohol is dissolved in a protic solvent such as methanol (B129727) or a mixture of tetrahydrofuran (B95107) (THF) and water. A catalytic amount of an acid (e.g., HCl, acetic acid, or PPTS) is added.

-

Procedure: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the acid is neutralized with a mild base (e.g., sodium bicarbonate), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the deprotected alcohol.

Cycloaddition Reactions

The electron-rich nature of the double bond in this compound makes it an excellent dienophile in inverse-electron-demand Diels-Alder reactions. This reactivity is notably exploited in the synthesis of glutaraldehyde.

Experimental Protocol: Synthesis of 2-Ethoxy-3,4-dihydro-2H-pyran

-

Reaction: Acrolein + this compound → 2-Ethoxy-3,4-dihydro-2H-pyran

-

Reagents: Acrolein (1.0 equiv) and this compound (1.2 equiv) are heated in an autoclave.

-

Procedure: The neat mixture of reagents is heated to approximately 200°C for several hours. The pressure inside the autoclave will increase due to the vapor pressure of the reactants at this temperature. After cooling, the product, 2-ethoxy-3,4-dihydro-2H-pyran, is purified by distillation.[6]

-

Quantitative Data: This reaction proceeds in high yield.

| Reactant 1 | Reactant 2 | Temperature (°C) | Time (h) | Product |

| Acrolein | This compound | 200 | 16 | 2-Ethoxy-3,4-dihydro-2H-pyran |

The resulting 2-ethoxy-3,4-dihydro-2H-pyran can then be hydrolyzed under acidic conditions to yield glutaraldehyde.

Cationic Polymerization

This compound readily undergoes cationic polymerization to form poly(this compound), a polymer with applications in adhesives and coatings. The polymerization is typically initiated by Lewis acids.[3]

Experimental Protocol: Cationic Polymerization of this compound

-

Initiator: A Lewis acid such as boron trifluoride etherate (BF3·OEt2) or tin(IV) chloride (SnCl4).

-

Procedure: In a dry, inert atmosphere, the monomer, this compound, is dissolved in a non-polar solvent like toluene (B28343) and cooled to a low temperature (e.g., -78 °C). The Lewis acid initiator is then added. The polymerization is typically very rapid. The reaction is quenched by the addition of a protic substance like methanol. The polymer is then precipitated by pouring the reaction mixture into a non-solvent, filtered, and dried.

-

Quantitative Data: The molecular weight and polydispersity of the resulting polymer can be controlled by adjusting the monomer to initiator ratio and the reaction temperature.[7]

| Initiator | Solvent | Temperature (°C) | Time | Polymer Characteristics | Reference |

| SnCl4 | Toluene | -30 | < 5 sec | Controlled Mn, Mw/Mn ~ 1.1 | [7] |

| BF3·OEt2 | Hexane | -78 | Rapid | Isotactic polymer | [8] |

Transvinylation and Claisen Rearrangement

This compound can participate in palladium-catalyzed transvinylation reactions with alcohols, particularly allylic alcohols, to form new vinyl ethers.[9] These resulting allyl vinyl ethers are valuable precursors for the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.[2]

Experimental Protocol: Palladium-Catalyzed Transvinylation of an Allyl Alcohol

-

Catalyst: A palladium(II) salt, such as palladium(II) acetate, often with a ligand like 1,10-phenanthroline.

-

Procedure: The allyl alcohol, a large excess of this compound (which can also serve as the solvent), and the palladium catalyst are stirred at room temperature. The reaction progress is monitored by TLC or GC. Upon completion, the excess this compound is removed under reduced pressure, and the product is purified by chromatography.[9]

-

Quantitative Data: Conversions can range from 50-82% with yields of 40-75%.[9]

The resulting allyl vinyl ether can then be subjected to thermal or Lewis acid-catalyzed Claisen rearrangement to yield a γ,δ-unsaturated aldehyde or ketone.

Visualizing Key Mechanisms and Workflows

To further elucidate the utility of this compound, the following diagrams, generated using Graphviz, illustrate key reaction mechanisms and a synthetic workflow.

Figure 1: Mechanism of acid-catalyzed alcohol protection.

Figure 2: Workflow for the synthesis of glutaraldehyde.

Figure 3: The[10][10]-sigmatropic Claisen rearrangement.

Conclusion

From its early, transient role in medicine, this compound has evolved into a cornerstone reagent in organic synthesis. Its ability to protect alcohols, participate in cycloaddition and polymerization reactions, and act as a precursor for powerful rearrangements like the Claisen rearrangement underscores its versatility. For the modern researcher, a thorough understanding of the historical context, reaction scope, and detailed methodologies associated with this compound is essential for its effective application in the synthesis of novel and complex molecules. This guide serves as a foundational resource to that end, providing both the historical narrative and the practical, technical details required for laboratory success.

References

- 1. Claisen Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Claisen Rearrangement [organic-chemistry.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What Chemicals Can the this compound React with - Nanjing Chemical Material Corp. [njchm.com]

- 5. longchangchemical.com [longchangchemical.com]

- 6. prepchem.com [prepchem.com]

- 7. main.spsj.or.jp [main.spsj.or.jp]

- 8. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 10. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Physical Properties of Ethyl Vinyl Ether

This technical guide provides a comprehensive overview of the essential physical properties of ethyl vinyl ether, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for their work with this compound.

Core Physical Properties of this compound

This compound (CAS No: 109-92-2) is a colorless, volatile liquid with a characteristic ether-like odor.[1] It is a crucial building block in organic synthesis and polymer chemistry. Accurate knowledge of its physical properties is fundamental for its proper handling, application, and the design of experimental processes.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources to ensure accuracy and provide a comparative overview.

| Physical Property | Value | Temperature (°C) | Pressure | Reference |

| Boiling Point | 33 °C | - | lit. | |

| 35-36 °C | - | - | [1][2] | |

| 35.5 °C | - | 101.3 kPa | [3] | |

| 36 °C | - | - | ||

| 36 °C | - | 1013 hPa | ||

| 36.2 °C | - | - | [4] | |

| Density | 0.75 g/cm³ | 20 | - | |

| 0.753 g/mL | 25 | lit. | ||

| 0.754 g/mL | 20/20 | - | [3] | |

| 0.7589 g/mL | - | - | [5] | |

| 0.759 g/cm³ | 20 | - | [4] |

Experimental Protocols